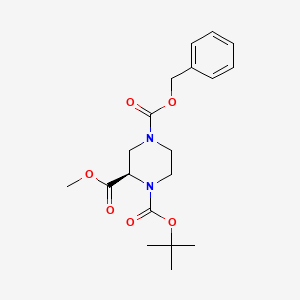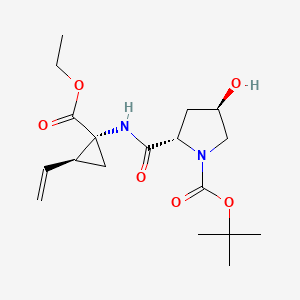
6-溴喹啉-3-腈
描述
6-Bromoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌研究
“6-溴喹啉-3-腈”衍生物已被合成,并被发现是有希望的抗菌先导化合物。 喹啉环6位的取代基表现出生物学上的偏好,表明其在抗菌治疗方面具有开发潜力 .
腐蚀抑制
“6-溴喹啉-3-腈”的衍生物已被测试用于其在酸性介质中对低碳钢的防腐性能。 这表明其在腐蚀科学领域,特别是在保护金属免受腐蚀方面的应用 .
作用机制
They can interact with various biological targets such as enzymes, receptors, and DNA, leading to changes in cellular functions .
In addition, “6-Bromoquinoline-3-carbonitrile” could potentially be used in Suzuki–Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds and the synthesis of various organic compounds .
These properties can significantly affect the bioavailability of a compound and are crucial for the development of pharmaceuticals .
The action of “6-Bromoquinoline-3-carbonitrile” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its stability could be affected by storage conditions .
生化分析
Cellular Effects
The effects of 6-Bromoquinoline-3-carbonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoquinoline-3-carbonitrile can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 6-Bromoquinoline-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, 6-Bromoquinoline-3-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinoline-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Bromoquinoline-3-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 6-Bromoquinoline-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromoquinoline-3-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 6-Bromoquinoline-3-carbonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
6-Bromoquinoline-3-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, lipid metabolism, and amino acid synthesis. By modulating the activity of key enzymes, 6-Bromoquinoline-3-carbonitrile can alter the overall metabolic state of the cell, leading to changes in cellular function and behavior .
Transport and Distribution
Within cells and tissues, 6-Bromoquinoline-3-carbonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 6-Bromoquinoline-3-carbonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence energy production and metabolic processes. The localization of 6-Bromoquinoline-3-carbonitrile can determine its specific effects on cellular function .
属性
IUPAC Name |
6-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLEPVDXZCSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738278 | |
| Record name | 6-Bromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314687-82-5 | |
| Record name | 6-Bromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1509995.png)











![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)
